1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures
Preparation Methods
One common synthetic route includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the isobutylsulfonyl group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and stability allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The isobutylsulfonyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one include other azetidines and oxetanes. For example:
Azetidin-2-ones: These compounds have a similar four-membered ring structure but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-9(2)8-17(15,16)10-6-13(7-10)11(14)12(3,4)5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSYNLXVVSIBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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